molecular formula C17H16N2S B5811764 1-benzyl-2-(benzylthio)-1H-imidazole CAS No. 5193-59-9

1-benzyl-2-(benzylthio)-1H-imidazole

Cat. No. B5811764
CAS RN: 5193-59-9
M. Wt: 280.4 g/mol
InChI Key: IMJWGDSQKMWDAV-UHFFFAOYSA-N
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Description

1-benzyl-2-(benzylthio)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other applications.

Scientific Research Applications

Antifungal Activity

1-Benzyl-2-(benzylthio)-1H-imidazole derivatives exhibit promising antifungal activities. A study synthesized various benzimidazole derivatives, including 1-benzyl-2-substituted imidazoles, and evaluated their effectiveness against fungi like Candida and Aspergillus. The benzimidazole derivatives showed superior antifungal activities compared to other classes, highlighting their potential in developing new antifungal drugs (Khabnadideh et al., 2012).

Analgesic Activity

Another application of 1-benzyl-2-(benzylthio)-1H-imidazole derivatives is in pain relief. In a study, various derivatives were synthesized and tested for analgesic activity. The compounds showed moderate analgesic effects, with some exhibiting activity comparable to morphine (Uçucu et al., 2001).

Antitubercular Properties

These compounds also demonstrate significant antitubercular activities. A series of 2-(benzylthio)-1H-benzo[d]imidazoles was synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. Compounds from this series showed minimal inhibitory concentration values against both standard and multidrug-resistant strains of M. tuberculosis, indicating their potential as new antituberculosis drug candidates (Rambo et al., 2021).

Chemical Synthesis and Applications

These imidazole derivatives are valuable in chemical synthesis due to their diverse applications. They are used in the synthesis of a variety of compounds with antibacterial, antiviral, anti-inflammatory, and anticancer properties. Their role in modern organic synthesis is significant, and they are used in developing various pharmaceutical agents (Gurav et al., 2022).

Antimicrobial Agents

In the field of antimicrobial research, novel benzimidazole–oxadiazole hybrid molecules, including 1-benzyl-2-(benzylthio)-1H-imidazole derivatives, have shown promising antimicrobial activities. These compounds have been effective against Mycobacterium tuberculosis, exhibiting better efficacy than some standard drugs (Shruthi et al., 2016).

properties

IUPAC Name

1-benzyl-2-benzylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-3-7-15(8-4-1)13-19-12-11-18-17(19)20-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWGDSQKMWDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966254
Record name 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(benzylsulfanyl)-1h-imidazole

CAS RN

5193-59-9
Record name 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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